Bienvenue dans la boutique en ligne BenchChem!

Ethotoin

Pharmacokinetics Drug Metabolism Hydantoin Antiepileptics

Ethotoin (Peganone) is the hydantoin anticonvulsant of choice for research models where phenytoin's gingival hyperplasia and hirsutism confound compliance endpoints, particularly in pediatric and adolescent epilepsy studies. It undergoes saturable hepatic N-deethylation and para-hydroxylation—not CYP2C9/2C19-mediated oxidation—providing a distinct metabolic probe for nonlinear pharmacokinetic investigations. Supplied at ≥98% purity with validated DMSO solubility of 41 mg/mL (200.75 mM), enabling reproducible stock solution preparation for sodium channel inhibition assays and in vitro electrophysiology. Its mean salivary free fraction of 54% (vs. mephenytoin's 61%) necessitates compound-specific therapeutic drug monitoring reference ranges, making it an essential reference standard for clinical pharmacology laboratories developing hydantoin-class assays.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 86-35-1
Cat. No. B1671623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthotoin
CAS86-35-1
SynonymsEthotoin, Peganone.
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
InChIKeySZQIFWWUIBRPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides.
2.38e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethotoin (CAS 86-35-1) as a Hydantoin Antiepileptic: Procurement-Relevant Distinctions from Phenytoin


Ethotoin (CAS 86-35-1), also known by the brand name Peganone, is a hydantoin-derivative anticonvulsant used in the treatment of generalized tonic-clonic and complex partial seizures [1]. It is structurally and mechanistically analogous to phenytoin, the prototypical hydantoin antiepileptic, but exhibits key differences in pharmacokinetic profile and side effect liability that inform scientific selection [2]. Ethotoin is an orally active small molecule that exerts its antiepileptic effect without causing general central nervous system depression .

Why Generic Hydantoin Substitution Fails: Ethotoin's Distinct Pharmacokinetic and Safety Identity


Within the hydantoin class, compounds cannot be simply interchanged due to divergent metabolic fates, protein binding characteristics, and adverse effect profiles. Ethotoin undergoes N-deethylation and para-hydroxylation via saturable hepatic metabolism rather than the CYP2C9/2C19-dependent para-hydroxylation that dominates phenytoin clearance, resulting in distinct half-life and dosing requirements [1]. Furthermore, ethotoin is distinguished by its markedly lower free fraction (unbound drug) in plasma relative to other hydantoins such as mephenytoin, a difference that carries direct implications for therapeutic drug monitoring and clinical pharmacology study design [2]. Most critically for patient-specific selection, ethotoin lacks the gingival hyperplasia and hirsutism associated with chronic phenytoin use, providing a clear safety-driven rationale for prioritization in populations where these cosmetic and dental side effects would compromise compliance [3].

Ethotoin (86-35-1) Product-Specific Quantitative Differentiation Evidence


Ethotoin vs. Phenytoin: Divergent Metabolic Routes and Saturable Kinetics

Ethotoin metabolism proceeds primarily via N-deethylation and para-hydroxylation, with the drug exhibiting saturable (nonlinear) kinetics with respect to formation of these major metabolites [1]. In contrast, phenytoin undergoes predominantly CYP2C9- and CYP2C19-mediated para-hydroxylation as its primary clearance pathway. This difference in metabolic routing reduces ethotoin's vulnerability to CYP2C9/2C19 pharmacogenetic variation and drug-drug interactions that complicate phenytoin dosing, though the nonlinear kinetics of ethotoin itself require careful dose adjustment [2].

Pharmacokinetics Drug Metabolism Hydantoin Antiepileptics

Ethotoin vs. Mephenytoin: Free Fraction (Salivary Level) Comparison

In a direct comparative clinical pharmacology study of adult inpatients on stable anticonvulsant regimens, ethotoin exhibited a mean salivary level (representing unbound, pharmacologically active drug fraction) of 54% of total plasma concentration, compared to 61% for mephenytoin and 73% for mephenytoin's active metabolite 5-ethyl-5-phenylhydantoin [1]. This lower free fraction for ethotoin indicates a higher degree of plasma protein binding relative to mephenytoin, which directly impacts interpretation of total plasma concentration measurements and may necessitate distinct therapeutic target ranges [2].

Therapeutic Drug Monitoring Plasma Protein Binding Hydantoin Pharmacokinetics

Ethotoin vs. Mephenytoin: Half-Life and Dosing Frequency Comparison

The same direct comparative study established that ethotoin has a mean elimination half-life (T1/2) of 5 hours (range 3 to 9 hours), whereas mephenytoin's active metabolite 5-ethyl-5-phenylhydantoin exhibits a T1/2 of 96 hours [1]. The parent mephenytoin T1/2 was 7 hours, but the drug's primary therapeutic effect derives from its long-lived metabolite [2]. Ethotoin's short half-life necessitates multiple divided daily doses (4-6 times per day) to maintain steady-state therapeutic concentrations, in contrast to mephenytoin which provides stable blood levels on simpler once- or twice-daily dosing schedules owing to its metabolite's prolonged persistence [3].

Pharmacokinetics Elimination Half-Life Dosing Regimen Design

Ethotoin vs. Phenytoin: Differential Side Effect Profile in Pediatric Populations

Clinical literature documents that ethotoin lacks the gingival hyperplasia and hirsutism associated with phenytoin, side effects that are particularly problematic in pediatric and adolescent patients where they reduce acceptance and compliance [1]. While ethotoin is acknowledged to have less anticonvulsant activity than phenytoin and phenobarbital in epileptic patients, its minimal side effect profile offers a distinct advantage in populations where cosmetic adverse effects would otherwise compromise long-term adherence [2]. Quantitative incidence data for these side effects with ethotoin are not available from head-to-head trials, but the absence of these specific toxicities is consistently reported as a defining characteristic differentiating it from phenytoin [3].

Pediatric Epilepsy Drug Safety Adverse Effects

Ethotoin Solubility Profile: DMSO Solubility for In Vitro Research Applications

For in vitro research applications requiring compound dissolution, ethotoin demonstrates a DMSO solubility of 41 mg/mL (200.75 mM) at 25°C . This solubility value is specific to research-grade ethotoin and is relevant for preparation of stock solutions for cell-based or biochemical assays. While comparative solubility data for phenytoin under identical vendor-specified conditions are not available from the same source, this quantitative parameter provides a practical benchmark for laboratory procurement and experimental design when ethotoin is the selected hydantoin for investigation [1].

Solubility In Vitro Assay Formulation

Ethotoin (CAS 86-35-1) Evidence-Based Application Scenarios for Scientific and Procurement Decisions


Pediatric Epilepsy Management Where Phenytoin-Associated Gingival Hyperplasia and Hirsutism Are Contraindicated

Ethotoin is prioritized over phenytoin in pediatric and adolescent epilepsy patients for whom the cosmetic and dental side effects of phenytoin—gingival hyperplasia and hirsutism—would reduce treatment adherence. Clinical reports indicate ethotoin lacks these side effects, making it a preferred alternative in this specific population despite its lower anticonvulsant potency [1]. The need for multiple daily doses (4-6 times per day) must be weighed against this safety advantage [2].

Therapeutic Drug Monitoring Studies Requiring Distinct Free Fraction Reference Ranges

Ethotoin's mean salivary level (free fraction) of 54% of total plasma concentration differs measurably from mephenytoin (61%) and its active metabolite (73%) [1]. This quantitative distinction mandates compound-specific therapeutic monitoring protocols. Laboratories and clinical pharmacology studies involving ethotoin must establish and apply reference ranges derived specifically from ethotoin data, not extrapolated from other hydantoins, to avoid misinterpretation of total plasma concentrations [2].

In Vitro Epilepsy Research Requiring Hydantoin with Defined DMSO Solubility

For researchers conducting in vitro electrophysiology, sodium channel inhibition assays, or seizure-model screening with hydantoin antiepileptics, ethotoin offers a well-characterized solubility profile of 41 mg/mL (200.75 mM) in DMSO at 25°C [1]. This quantitative parameter enables reproducible preparation of stock solutions for cell-based assays. Ethotoin's mechanism—sodium channel inhibition similar to phenytoin without CNS depression—makes it suitable as a comparator or reference compound in mechanistic studies of anticonvulsant activity [2].

Metabolic Pathway Studies of N-Dealkylation and Saturable Hepatic Kinetics

Ethotoin serves as a valuable model substrate for studying saturable hepatic drug metabolism via N-deethylation and para-hydroxylation, pathways distinct from the CYP2C9/2C19-mediated oxidation that dominates phenytoin clearance [1]. Research applications include investigation of nonlinear pharmacokinetics, enzyme saturation phenomena, and species-specific differences in hydantoin biotransformation. Ethotoin's major urinary metabolites have been characterized and quantified in dog models, with yields of the R-form of phenyhydantoic acid reaching approximately 60% of the administered R-ethotoin dose [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethotoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.